N-(2,6-Dimethyl-phenyl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethyl-phenyl)-succinamic acid (DPSA) is a synthetic organic compound that has been widely studied for its potential applications in the field of chemistry and biochemistry. It is a versatile compound with a wide range of properties, including its ability to act as a catalyst in organic synthesis, its ability to act as a chelating agent, and its ability to act as a ligand in metal-catalyzed reactions. In addition, DPSA has been studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology, as well as its potential therapeutic applications.
Scientific Research Applications
Insulinotropic Action
N-(2,6-Dimethyl-phenyl)-succinamic acid derivatives, such as succinic acid dimethyl ester (SAD), have been explored for their insulinotropic properties, which could be beneficial in treating type 2 diabetes. Studies have shown that SAD can significantly enhance insulin output evoked by high concentrations of D-glucose in both normoglycemic and hyperglycemic rat models, without affecting glucagon secretion. This suggests a potential application of SAD and its derivatives in stimulating insulin release, particularly in conditions characterized by B-cell glucotoxicity, such as type 2 diabetes (Leclercq-Meyer & Malaisse, 1994).
Metabolic Studies
Research on the metabolism and disposition of this compound derivatives has provided insights into their pharmacokinetic profiles. For instance, studies on N-(3,5-dichlorophenyl)succinimide (NDPS), a related compound, have shown extensive metabolism in rats, producing several hydroxylated metabolites that could be involved in the compound's nephrotoxic effects. Understanding the metabolic pathways of these compounds is crucial for assessing their safety and efficacy as potential therapeutic agents (Griffin & Harvison, 1998).
Nutritional and Gastrointestinal Effects
Succinic acid derivatives have also been studied for their nutritional and gastrointestinal effects. For example, N-succinyl-chitosan systems have been evaluated for their potential in delivering therapeutics, such as 5-aminosalicylic acid, to the colon for the treatment of inflammatory bowel disease. These systems have shown promising results in experimental models, suggesting potential applications in enhancing the effectiveness of gastrointestinal treatments (Mura et al., 2011).
Combination Therapies
There is also interest in the synergistic effects of succinic acid derivatives with other therapeutic agents. For instance, the combination of succinic acid dimethyl ester with exendin-4, a peptide related to GLP-1, has been shown to act synergistically in enhancing insulin secretion in animal models. This suggests potential applications in combination therapies for the treatment of type 2 diabetes, where the insulinotropic effects of multiple agents could be harnessed for greater therapeutic benefit (Cancelas et al., 2001).
Safety and Hazards
Mechanism of Action
- By binding to these channels, the compound prevents depolarization and inhibits the generation of nerve impulses .
- At lower blood concentrations, sensory neurons are primarily affected, while higher concentrations have generalized effects .
- Therapeutic plasma concentrations are lower than those needed for arrhythmia control, minimizing toxicity risk .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANORGLROOXVGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320459 |
Source
|
Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24245-01-0 |
Source
|
Record name | 24245-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.